molecular formula C18H21FN2 B448558 1-Benzyl-4-(3-fluorobenzyl)piperazine

1-Benzyl-4-(3-fluorobenzyl)piperazine

カタログ番号: B448558
分子量: 284.4 g/mol
InChIキー: ZNKGOVPCHWWYBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(3-fluorobenzyl)piperazine is a useful research compound. Its molecular formula is C18H21FN2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(3-fluorobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(3-fluorobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C18H21FN2

分子量

284.4 g/mol

IUPAC名

1-benzyl-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2

InChIキー

ZNKGOVPCHWWYBM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)F

正規SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)F

製品の起源

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 1-Benzyl-4-(3-fluorobenzyl)piperazine, a disubstituted piperazine derivative. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a novel or less-common research chemical, its synthesis and properties can be reliably inferred from established chemical principles and data on analogous structures. This document outlines a robust synthetic protocol for its preparation via N-alkylation, details methodologies for its structural elucidation and purification, and explores its potential pharmacological significance based on the known activities of related benzylpiperazine and fluorobenzylpiperazine compounds. The content herein is intended to equip researchers with the foundational knowledge required to synthesize, characterize, and investigate this compound for applications in medicinal chemistry and drug discovery.

Introduction and Structural Context

The piperazine ring is a prolific scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, and antihistaminic effects.[1][2][3] The versatility of the piperazine nucleus stems from its ability to be substituted at its two nitrogen atoms (N1 and N4), allowing for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets.[4]

1-Benzyl-4-(3-fluorobenzyl)piperazine is an unsymmetrically disubstituted piperazine featuring a benzyl group at one nitrogen and a 3-fluorobenzyl group at the other. The benzylpiperazine (BZP) moiety is known for its stimulant and euphoric properties, acting as a serotonergic agonist.[2][5] The introduction of a fluorine atom onto the second benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, or alter pharmacokinetic profiles. This guide provides a detailed exploration of this specific chemical entity.

Table 1: Physicochemical Properties of Key Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Benzylpiperazine2759-28-6C₁₁H₁₆N₂176.26[5]
1-(3-Fluorobenzyl)piperazine55513-19-4C₁₁H₁₅FN₂194.25
1-Benzyl-4-(3-fluorobenzyl)piperazine (Predicted) Not readily availableC₁₈H₂₁FN₂284.37

Synthetic Pathway: N-Alkylation of 1-Benzylpiperazine

The synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine can be efficiently achieved through the nucleophilic substitution reaction between 1-benzylpiperazine and 3-fluorobenzyl halide (e.g., chloride or bromide). This is a standard N-alkylation procedure for secondary amines.[6]

The primary challenge in synthesizing unsymmetrically disubstituted piperazines is controlling the selectivity to avoid mixtures of mono- and di-substituted products, as well as the formation of the symmetrically disubstituted compound.[6][7] Starting with a monosubstituted piperazine, such as 1-benzylpiperazine, simplifies the process significantly, as only one secondary amine is available for alkylation.

Experimental Protocol: Synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Objective: To synthesize 1-Benzyl-4-(3-fluorobenzyl)piperazine via N-alkylation.

Materials:

  • 1-Benzylpiperazine (1.0 eq.)

  • 3-Fluorobenzyl chloride (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzylpiperazine (1.0 eq.) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • Alkylation: While stirring vigorously, add 3-fluorobenzyl chloride (1.05 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-Benzyl-4-(3-fluorobenzyl)piperazine.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-Benzylpiperazine D Combine in Acetonitrile A->D B 3-Fluorobenzyl Chloride B->D C K2CO3 (Base) C->D E Reflux (12-18h) D->E Heating F Aqueous Work-up E->F Cooling & Extraction G Column Chromatography F->G Purification H 1-Benzyl-4-(3-fluorobenzyl)piperazine G->H

Caption: N-alkylation workflow for the synthesis of the target compound.

Structural Elucidation and Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 1-Benzyl-4-(3-fluorobenzyl)piperazine.

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and 3-fluorobenzyl groups, as well as singlet or multiplet signals for the benzylic CH₂ protons and the piperazine ring protons. ¹⁹F NMR will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will determine the molecular weight of the compound.[8][9] The fragmentation pattern can provide further structural information, with expected fragments corresponding to the loss of benzyl (m/z 91) or 3-fluorobenzyl moieties.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-N bonds, and the C-F bond.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) can be used to assess the purity of the final compound and for quantitative analysis.[9]

Table 2: Predicted Analytical Data for 1-Benzyl-4-(3-fluorobenzyl)piperazine

TechniqueExpected Observations
¹H NMR Aromatic protons (benzyl & 3-fluorobenzyl rings), benzylic CH₂ signals, piperazine ring CH₂ signals.
¹³C NMR Aromatic, benzylic, and piperazine carbon signals.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzyl ring.
MS (EI) Molecular ion peak (M⁺) at m/z 284. Key fragments may include m/z 193, 175, 109, 91.
FT-IR (cm⁻¹) ~3050-3000 (Aromatic C-H), ~2950-2800 (Aliphatic C-H), ~1600 (Aromatic C=C), ~1250-1000 (C-N and C-F).

Potential Pharmacological Activity and Biological Significance

The pharmacological profile of 1-Benzyl-4-(3-fluorobenzyl)piperazine is likely influenced by both of its substituent groups.

  • Stimulant and Psychoactive Properties: The core benzylpiperazine structure is a known central nervous system stimulant that primarily affects dopamine, serotonin, and noradrenaline neurotransmission.[2] It is plausible that the target compound will retain some of these stimulant properties.

  • Modulation by the 3-Fluorobenzyl Group: The addition of the 3-fluorobenzyl group could modulate this activity. Fluorine substitution can alter the compound's lipophilicity, metabolic stability, and binding affinity for various receptors and transporters. Phenylpiperazine derivatives are known to have a wide range of effects on the central nervous system, and the specific substitution pattern is critical to their activity.[10]

  • Therapeutic Potential: Many piperazine derivatives are investigated for therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics.[2] The combination of the benzyl and fluorobenzyl moieties could lead to a unique pharmacological profile worthy of investigation for various neurological or psychiatric conditions.

Potential Signaling Pathway Involvement

G cluster_compound Compound cluster_targets Potential Molecular Targets cluster_effects Downstream Effects Compound 1-Benzyl-4-(3-fluorobenzyl)piperazine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition? SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? NET Norepinephrine Transporter (NET) Compound->NET Inhibition? SR Serotonin Receptors Compound->SR Agonism/Antagonism? Dopamine ↑ Extracellular Dopamine DAT->Dopamine Serotonin ↑ Extracellular Serotonin SERT->Serotonin Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine

Caption: Hypothetical interaction with monoamine transporters.

Conclusion

1-Benzyl-4-(3-fluorobenzyl)piperazine represents an interesting target for chemical synthesis and pharmacological investigation. While not a cataloged compound, its preparation is straightforward using established N-alkylation methods. This guide provides a solid framework for its synthesis, purification, and characterization. The predicted biological activity, based on its structural components, suggests potential as a CNS-active agent. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). National Institute of Justice. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). PubMed. [Link]

  • Synthesis of 1-Benzylpiperazine (BzP/A2). (n.d.). Designer-drug.com. [Link]

  • Design and synthesis of substituted (1-(benzyl)-1 H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. (2020). PubMed. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. [Link]

  • Jakubowska, A., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. [Link]

  • 1-Benzylpiperazine. (n.d.). PubChem. [Link]

  • 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. (n.d.). Chemical-Suppliers.com. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. [Link]

Sources

Technical Guide: Therapeutic Targeting of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-4-(3-fluorobenzyl)piperazine (hereafter referred to as 3-F-DBZP ) represents a specific lipophilic modification of the dibenzylpiperazine (DBZP) scaffold. While its parent compound, 1-benzylpiperazine (BZP), is a well-documented monoamine releaser with stimulant properties, the addition of a second benzyl group—specifically utilizing a 3-fluorobenzyl moiety—fundamentally shifts the pharmacological profile.

This guide delineates the transition of 3-F-DBZP from a monoaminergic agent to a high-affinity Sigma-1 Receptor (σ1R) Modulator and Calcium Channel Blocker . The 3-fluoro substitution is a critical medicinal chemistry optimization, designed to enhance metabolic stability against cytochrome P450 oxidation while increasing lipophilicity for blood-brain barrier (BBB) penetration.

Part 1: Primary Therapeutic Target – The Sigma-1 Receptor (σ1R)[1]

Mechanism of Action: The Chaperone Hypothesis

The primary therapeutic target for 3-F-DBZP is the Sigma-1 Receptor (σ1R) , an intracellular chaperone protein localized at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

Unlike BZP, which acts on cell surface transporters (DAT/NET), the bulky, hydrophobic nature of 3-F-DBZP facilitates intracellular accumulation. Upon binding to σ1R, 3-F-DBZP modulates the receptor's chaperone activity.

  • Resting State: σ1R forms a complex with the chaperone BiP (Binding immunoglobulin Protein) at the MAM.

  • Activation/Modulation: Ligand binding causes σ1R to dissociate from BiP.

  • Effect: The free σ1R interacts with IP3 Receptors (IP3R) , stabilizing them to ensure proper Ca²⁺ transfer from the ER to the mitochondria. This is critical for cellular bioenergetics and preventing ER stress-induced apoptosis.

Therapeutic Indications

Based on the dibenzylpiperazine scaffold's established SAR (Structure-Activity Relationship), 3-F-DBZP is positioned for the following indications:

  • Neuropathic Pain (Antagonist Mode): σ1R antagonists block the sensitization of nociceptors. 3-F-DBZP's lipophilicity allows it to access spinal σ1Rs, potentially inhibiting central sensitization in conditions like diabetic neuropathy.

  • Cocaine Toxicity Mitigation: DBZP derivatives have been shown to mitigate cocaine-induced convulsions and lethality. This is mediated by blocking the σ1R-dependent amplification of dopaminergic signaling.

  • Neuroprotection: By modulating ER-mitochondria Ca²⁺ flux, 3-F-DBZP can prevent mitochondrial calcium overload, a key driver of neurodegeneration in ischemia and Alzheimer's disease.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of 3-F-DBZP at the ER-Mitochondria interface.

Sigma1_Pathway Ligand 3-F-DBZP (Ligand) Sigma1_BiP Sigma-1/BiP Complex (Resting State) Ligand->Sigma1_BiP  Binds & Dissociates Sigma1_Free Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Free  Releases Chaperone IP3R IP3 Receptor (Ca2+ Channel) Sigma1_Free->IP3R  Stabilizes/Modulates ER_Stress ER Stress Response (Unfolded Protein Response) Sigma1_Free->ER_Stress  Inhibits (Neuroprotection) Mito Mitochondria (ATP Production) IP3R->Mito  Regulates Ca2+ Influx

Caption: 3-F-DBZP binds the Sigma-1/BiP complex, releasing active Sigma-1 to stabilize IP3 receptors and regulate mitochondrial calcium flux.[1][2]

Part 2: Secondary Targets & Safety Pharmacology

Calcium Channel Blockade (L-type/T-type)

Structurally similar piperazines (e.g., Lomerizine, Flunarizine) are potent calcium channel blockers. The 3-fluorobenzyl group enhances the molecule's ability to interact with the hydrophobic pockets of voltage-gated Ca²⁺ channels (VGCCs).

  • Therapeutic Relevance: Migraine prophylaxis (cerebral vasodilation) and potential anti-epileptic activity.

hERG Channel Liability

A critical safety consideration for all lipophilic benzyl-amines is the blockade of the hERG potassium channel (Kv11.1), which can lead to QT interval prolongation.

  • Risk: High. The flexible piperazine linker and two aromatic rings pharmacophore align with known hERG blockers.

  • Mitigation: The 3-fluoro substitution decreases basicity (pKa) slightly compared to the unsubstituted benzyl, which may reduce hERG affinity, but this must be empirically validated.

Comparative Pharmacology Table
Feature1-Benzylpiperazine (BZP)1-Benzyl-4-(3-fluorobenzyl)piperazine (3-F-DBZP)
Primary Target DAT / NET (Transporters)Sigma-1 Receptor (σ1R)
Mechanism Monoamine ReleaserChaperone Modulator / Ca²⁺ Blocker
Effect Stimulant / EuphoricNeuroprotective / Antinociceptive
Lipophilicity (cLogP) ~1.5 (Moderate)~3.8 (High - Excellent CNS Penetration)
Metabolic Stability Moderate (Ring hydroxylation)Enhanced (F blocks para/meta oxidation)
Abuse Potential HighLow (Non-stimulant)

Part 3: Experimental Protocols for Validation

Protocol: Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine the binding affinity (


) of 3-F-DBZP for σ1R.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in σ1R).

  • Radioligand:

    
     (Specific σ1R agonist).
    
  • Non-specific blocker: Haloperidol (10 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet.
    
  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 25 µL

      
       (Final conc. 2 nM).
      
    • 25 µL 3-F-DBZP (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Analysis: Plot displacement curves and calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Microsomal Stability Assay

Objective: Verify if the 3-fluoro substitution improves metabolic half-life (


) compared to non-fluorinated DBZP.

Methodology:

  • Reaction Mix: Incubate 1 µM 3-F-DBZP with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion and potential N-dealkylation metabolites.

Part 4: References

  • Foster, D. J., et al. (2003).[2] Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Drug and Alcohol Dependence. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link

  • Prezzavento, O., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.[3] Link[3]

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of mitochondrial metabolism and neuroprotection. Biological Psychiatry. Link

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Reference for Piperazine Scaffold Pharmacology). Link

Sources

Navigating the Hazard Landscape of Benzyl-Fluorobenzyl Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Safety & Handling Guide for Research Applications

Introduction: The Data Gap in Novel Scaffolds

Benzylpiperazine (BZP) and its fluorinated analogs (e.g., 1-(4-fluorobenzyl)piperazine, 4-F-BZP) occupy a complex niche in chemical research. They serve as versatile building blocks for antihistamines and antidepressants, yet they simultaneously exist as "grey market" New Psychoactive Substances (NPS).

The Core Problem: Standard Safety Data Sheets (SDS) for these analogs are often generic or nonexistent.[1] Commercial suppliers frequently provide "blanket" safety data based on the parent piperazine, ignoring the specific toxicological shifts introduced by the benzyl and fluorine moieties.

This guide bridges that gap. It synthesizes established toxicological data with Structure-Activity Relationship (SAR) logic to provide a rigorous, self-validating safety protocol.[1]

Chemical Identity & Physical Hazard Profiling[1][2][3]

The safety profile of these analogs is strictly dictacted by their physical form.[1] You must distinguish between the Free Base and the Salt (usually Hydrochloride).[1]

Comparative Hazard Matrix[1]
FeatureFree Base (Liquid/Oil) Hydrochloride Salt (Solid)
Physical State Viscous liquid or low-melting solidCrystalline powder
pH (1% soln) 10.5 - 11.5 (Strongly Basic)5.0 - 6.5 (Weakly Acidic)
Primary GHS Hazard Skin Corr.[1][2] 1B (H314) : Causes severe burns.[1]Skin Irrit. 2 (H315) : Causes skin irritation.[1][3][4]
Vapor Pressure Moderate (Volatile amines)Negligible (Non-volatile)
Handling Risk High (Inhalation/Corrosion)Moderate (Dust inhalation)
The Fluorine Effect (SAR Analysis)

Adding a fluorine atom to the benzyl ring (2-F, 3-F, or 4-F) significantly alters the physicochemical properties compared to unsubstituted BZP:

  • Lipophilicity: Fluorination increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.[1] This implies higher potency and lower effective toxic doses compared to BZP.[1]

  • Metabolic Stability: The C-F bond is strong, blocking metabolic oxidation at that specific position (para-blockade in 4-F-BZP), potentially redirecting metabolism to the piperazine ring or extending half-life.[1]

"Virtual" SDS: Hazard Identification

Since a specific SDS may be unavailable, use this derived classification for 1-(4-fluorobenzyl)piperazine and similar analogs.

Signal Word: DANGER (Free Base) / WARNING (Salt)[1]

Hazard Statements (GHS):

  • H302: Harmful if swallowed (Acute Tox. 4).[1][3] Rationale: BZP analogs are CNS stimulants; overdose leads to seizures.

  • H314 (Base only): Causes severe skin burns and eye damage.[1]

  • H319 (Salt only): Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][5][6]

  • H373: May cause damage to organs (CNS, Kidneys) through prolonged or repeated exposure.[1]

Toxicological & Metabolic Profile[7][8]

Understanding the biological fate of these compounds is critical for safety assessment.[1]

Mechanism of Action

These analogs act as monoamine releasers .[1] They reverse the dopamine and norepinephrine transporters (DAT/NET), flooding the synaptic cleft.

  • Acute Risk: Tachycardia, hypertension, agitation, and tonic-clonic seizures.[1]

  • 4-F-BZP Specifics: The para-fluorine substitution mimics the serotonergic enhancement seen in compounds like 4-FA (4-fluoroamphetamine), potentially increasing serotonin syndrome risk compared to BZP.[1]

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the role of Cytochrome P450 enzymes.

Metabolism Parent 1-(4-Fluorobenzyl) piperazine CYP CYP450 (2D6, 1A2, 3A4) Parent->CYP Oxidation Note Note: Aromatic C-F bond is generally stable. Defluorination is rare. Parent->Note Metab1 4-Hydroxy-benzyl piperazine CYP->Metab1 Ring Hydroxylation (Minor) Metab2 N-Benzylpiperazine (Dealkylation) CYP->Metab2 N-Dealkylation (Major) Excrete Renal Excretion (Glucuronides) Metab1->Excrete Metab3 Piperazine (Cleavage) Metab2->Metab3 Further Metabolism Metab3->Excrete

Figure 1: Predicted metabolic pathway for fluorobenzyl piperazines. Note that unlike aliphatic fluorine, the aromatic fluorine is resistant to metabolism, prolonging the parent compound's lipophilic nature.

Experimental Handling & Controls

Engineering Controls
  • Free Base Handling: MUST be performed in a certified chemical fume hood.[1] The amine vapors are corrosive to mucous membranes.[1]

  • Powder Handling: Use a localized exhaust or a powder containment hood (HEPA filtered) to prevent inhalation of potent CNS-active dust.[1]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile is generally sufficient for salts.[1] For the Free Base , use Laminate Film (Silver Shield) or double-gloved Nitrile (minimum 0.11mm thickness) due to the high permeation potential of lipophilic amines.[1]

  • Respiratory: If handling outside a hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Base + Particulate).[1]

Synthesis Workflow & Safety Checkpoints

The following workflow details the critical safety decision points during synthesis or purification.

SafetyWorkflow Start Start: Synthesis/Handling FormCheck Check Physical Form Start->FormCheck Base Free Base (Liquid) FormCheck->Base Salt HCl Salt (Solid) FormCheck->Salt BaseAction REQ: Fume Hood + Face Shield + Laminate Gloves Base->BaseAction SaltAction REQ: Enclosure/Mask + Nitrile Gloves Salt->SaltAction Spill Accidental Spill? BaseAction->Spill SaltAction->Spill NeutBase Neutralize with Dilute Acetic Acid Spill->NeutBase If Base CleanSalt Wet Wipe (Avoid Dust) Double Bag Spill->CleanSalt If Salt

Figure 2: Decision logic for handling and spill response based on chemical form.[1]

Emergency Protocols

First Aid
  • Inhalation: Move to fresh air immediately. If the free base was inhaled, monitor for delayed pulmonary edema (up to 24 hours).

  • Skin Contact (Base): Immediate flushing with water for 15 minutes.[1] Do not use vinegar on skin burns (exothermic reaction risk); use water only.[1]

  • Ingestion: Do not induce vomiting. These compounds are seizuregenic; vomiting can lead to aspiration during a seizure.[1] Administer activated charcoal if conscious.[1]

Medical Surveillance[1]
  • Target Organs: Heart (arrhythmia), CNS (seizures), Kidneys.[1]

  • Antidote: No specific antidote.[1] Treat sympathomimetic toxicity with benzodiazepines (for agitation/seizures) and cooling measures (for hyperthermia).

Disposal Considerations

  • Waste Stream: Nitrogen-containing organic waste.[1]

  • Method: High-temperature incineration equipped with a scrubber.[1]

    • Note: Fluorinated analogs will generate Hydrogen Fluoride (HF) upon combustion.[1] The incinerator must have a wet scrubber system capable of neutralizing HF to prevent equipment corrosion and environmental release.[1]

  • Do not dispose of down the drain.[1] These compounds are ecotoxic and stable in water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(4-fluorobenzyl)piperazine.[1] (General Read-Across Framework).[1] Retrieved from [Link]

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine.[1][7] Clinical Toxicology.[1] Retrieved from [Link]

  • World Health Organization (2012). Benzylpiperazine (BZP) Critical Review Report.[1] Expert Committee on Drug Dependence.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 1-(3-Fluorobenzyl)piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of 1-(3-fluorobenzyl)piperazine represents a classic challenge in medicinal chemistry: the selective mono-alkylation of a symmetric diamine.[1] This scaffold is a privileged pharmacophore, serving as a key intermediate for various serotonergic and dopaminergic ligands.

Direct alkylation using benzyl halides often leads to uncontrolled poly-alkylation (formation of bis-benzyl species).[1] To circumvent this, this protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB) .[2]

Why this protocol?

  • Selectivity: STAB is a mild hydride donor that reduces iminium ions significantly faster than aldehydes or ketones, preventing side reactions.

  • Stoichiometry Control: We employ a "high-dilution, excess-amine" strategy to statistically favor mono-substitution.[1][2]

  • Operational Simplicity: A one-pot procedure at room temperature (Abdel-Magid protocol).

Mechanistic Insight & Reaction Engineering

The reaction proceeds through the formation of a carbinolamine, dehydration to an iminium ion, and irreversible reduction to the amine.

Reaction Pathway

The electrophilic carbon of 3-fluorobenzaldehyde is attacked by the nucleophilic nitrogen of piperazine.[1][3] The resulting iminium species is the substrate for reduction.[3][4]

ReactionMechanism Aldehyde 3-Fluorobenzaldehyde Intermediate Hemiaminal / Iminium Ion (Transient) Aldehyde->Intermediate Condensation Piperazine Piperazine (Excess 4.0 eq) Piperazine->Intermediate Product 1-(3-Fluorobenzyl)piperazine (Mono-alkylated) Intermediate->Product Reduction (Fast) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product BisProduct Bis-alkylated Impurity (Avoided via Stoichiometry) Product->BisProduct Over-reaction (If Aldehyde Excess)

Figure 1: Mechanistic pathway highlighting the critical reduction step and the risk of bis-alkylation.[1]

Reagent Selection Justification
ReagentRoleSelection Logic
3-Fluorobenzaldehyde ElectrophileThe fluorine atom at the meta position is electron-withdrawing, slightly increasing the electrophilicity of the carbonyl carbon compared to benzaldehyde, facilitating rapid imine formation.[1]
Piperazine NucleophileUsed as the free base. Critical: Must be used in 4-5 equivalents excess to ensure the aldehyde always encounters unreacted piperazine, preventing the product (secondary amine) from reacting again.
NaBH(OAc)₃ (STAB) Reducing AgentUnlike NaBH₄, STAB does not reduce aldehydes/ketones appreciably at neutral pH. It selectively reduces the protonated iminium ion.
Acetic Acid (AcOH) CatalystPromotes the dehydration step (carbinolamine

iminium) and ensures the imine is protonated, activating it for hydride transfer.
1,2-Dichloroethane (DCE) SolventThe standard solvent for STAB reactions due to solubility and non-coordinating nature. DCM or THF are valid alternatives.[2][5]

Detailed Experimental Protocol

Materials & Safety[1]
  • Precaution: STAB releases hydrogen gas upon reaction and quenching.[1] Ensure proper ventilation.[1]

  • Precaution: 3-Fluorobenzaldehyde is an irritant.[1]

  • Stoichiometry: 1.0 eq Aldehyde : 4.0 eq Piperazine : 1.5 eq STAB.[1]

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Piperazine (3.44 g, 40.0 mmol, 4.0 equiv) in 1,2-Dichloroethane (DCE) (40 mL).

    • Note: Piperazine may not fully dissolve immediately; this is acceptable.[1]

  • Addition of Aldehyde:

    • Add 3-Fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv) to the stirring amine mixture.

    • Add Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).

    • Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 30 minutes to allow imine/iminium formation equilibrium.

  • Reductive Step:

    • Cool the mixture slightly (0°C is optional but recommended for scale-up) or maintain at RT.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) in 3 portions over 10 minutes.

    • Caution: Gas evolution (H₂) will occur.[1] Do not seal the vessel tightly; use a bubbler or needle vent.

  • Reaction Monitoring:

    • Stir at RT for 4–16 hours.

    • TLC Check: Silica gel, 10% MeOH in DCM. Stain with Ninhydrin (amines) or UV (aromatic). The aldehyde spot (high Rf) should disappear.

  • Quench:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose the boron complex.

Purification & Isolation Strategy

The crude reaction mixture contains:

  • Target Product (Mono-amine).

  • Excess Piperazine (Diamine, highly water-soluble).[1]

  • Boron salts (Water-soluble).[1]

  • Trace Bis-alkylated byproduct (Organic soluble).[1]

We utilize a pH-Switch Extraction to isolate the pure product.

WorkupFlow ReactionMix Crude Reaction Mixture (DCE Phase) Quench Add Sat. NaHCO3 Phase Separation ReactionMix->Quench OrgLayer1 Organic Layer (Product + Impurities) Quench->OrgLayer1 AqLayer1 Aqueous Layer (Boron salts + Excess Piperazine) Quench->AqLayer1 WaterWash Wash with Water/Brine x3 OrgLayer1->WaterWash OrgLayer2 Washed Organic Layer WaterWash->OrgLayer2 AqWaste Aqueous Waste (Removes remaining Piperazine) WaterWash->AqWaste Drying Dry (Na2SO4) & Evaporate OrgLayer2->Drying FinalProduct Crude Oil (1-(3-fluorobenzyl)piperazine) Drying->FinalProduct

Figure 2: Workup workflow emphasizing the removal of excess piperazine via aqueous partitioning.

Purification Protocol
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the layers.

  • Piperazine Removal (Critical): The excess piperazine is highly soluble in water. Wash the organic (DCE) layer 3 times with water (3 x 30 mL) and once with brine.

    • Note: This step effectively removes 95%+ of the unreacted piperazine.[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Polish (Optional): If high purity is required, the amine can be converted to its hydrochloride salt.

    • Dissolve oil in minimal EtOH.

    • Add HCl in Et₂O (2M).

    • Precipitate the salt, filter, and wash with cold ether.

Analytical Validation

To confirm the identity of 1-(3-fluorobenzyl)piperazine :

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.2-6.9 (m, 4H, Aromatic protons). Look for the characteristic splitting pattern of the 3-fluoro substitution.[1]
      
    • 
       3.5 (s, 2H, Benzylic -CH ₂-N).[1]
      
    • 
       2.9 (t, 4H, Piperazine ring protons adjacent to NH).
      
    • 
       2.4 (br s, 4H, Piperazine ring protons adjacent to Benzyl).
      
    • 
       1.8 (s, 1H, -NH , broad, exchangeable).
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 194.25 Da.

    • Observed [M+H]+: 195.25.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][6][7] Organic Reactions, 59, 1-714.[1]

  • PubChem Compound Summary . (n.d.). 1-(3-Fluorobenzyl)piperazine (CAS 359-75-1).[1] National Center for Biotechnology Information.

Sources

Application Note: 1-Benzyl-4-(3-fluorobenzyl)piperazine as a High-Value Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility, synthesis, and application of 1-Benzyl-4-(3-fluorobenzyl)piperazine (hereafter referred to as BFBP ) as a scaffold in medicinal chemistry. Belonging to the class of privileged structures, the N,N'-disubstituted piperazine core serves as a versatile linker in neuropharmacology, oncology, and dermatology.

The 3-fluorobenzyl moiety specifically imparts metabolic resistance against P450-mediated oxidation while modulating lipophilicity (


) and electrostatic potential, making BFBP a superior starting point compared to its non-fluorinated analogs. This note provides a validated synthetic protocol, purification strategies, and a framework for Structure-Activity Relationship (SAR) exploration.

Chemical Profile & Pharmacophore Analysis[1][2]

Physicochemical Properties[3]
  • IUPAC Name: 1-benzyl-4-[(3-fluorophenyl)methyl]piperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 284.37 g/mol

  • Predicted LogP: ~3.8 (Lipophilic, CNS penetrant)

  • pKa (Piperazine nitrogens): ~7.8 and ~4.5 (Predominantly monocationic at physiological pH)

The "Fluorine Effect" in Scaffold Design

The substitution of hydrogen with fluorine at the meta (3-) position of the benzyl ring is a strategic medicinal chemistry tactic:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic hydroxylation at a metabolically susceptible site.

  • Conformational Bias: The 3-fluoro substituent influences the preferred conformation of the benzyl ring relative to the piperazine chair, potentially locking the molecule into a bioactive orientation for receptor binding (e.g., Sigma-1 or Dopamine D2).

  • Electronic Modulation: Fluorine withdraws electron density, lowering the pKa of the proximal nitrogen slightly, which can improve oral bioavailability by reducing lysosomal trapping.

Medicinal Chemistry Applications

Neuropharmacology (Sigma & Dopamine Receptors)

The Benzyl-Piperazine-Benzyl motif is the classic pharmacophore for Sigma-1 (


) receptor ligands .
  • Mechanism: The basic nitrogen (protonated at pH 7.4) forms a salt bridge with Asp126 in the

    
     receptor, while the two aromatic wings engage in 
    
    
    
    stacking within the hydrophobic pocket.
  • Application: BFBP derivatives are explored as neuroprotective agents, antidepressants, and treatments for neuropathic pain.

Oncology (PARP & Kinase Inhibition)

While often associated with CNS targets, this scaffold also appears in fragment-based drug discovery for:

  • PARP Inhibitors: The piperazine ring mimics the nicotinamide ribose binding moiety.

  • Tyrosinase Inhibitors: Recent studies identify 4-(fluorobenzyl)piperazine fragments as potent tyrosinase inhibitors for treating hyperpigmentation and melanoma [1].[1]

Experimental Protocol: Modular Synthesis

Objective: Synthesize 1-Benzyl-4-(3-fluorobenzyl)piperazine with >95% purity using a convergent alkylation strategy.

Reaction Scheme (Logic Flow)

Synthesis_Pathway SM1 1-Benzylpiperazine (Nucleophile) Reagents K2CO3, MeCN Reflux, 4-6h SM1->Reagents SM2 3-Fluorobenzyl Bromide (Electrophile) SM2->Reagents Intermediate Reaction Mixture (Product + HBr salts) Reagents->Intermediate Workup Workup: 1. Filter Solids 2. Evaporate Solvent 3. DCM/Water Extraction Intermediate->Workup Product 1-Benzyl-4-(3-fluorobenzyl)piperazine (Free Base) Workup->Product Salt HCl Salt Formation (Optional for Storage) Product->Salt Et2O / HCl

Figure 1: Convergent synthesis pathway for BFBP via nucleophilic substitution.

Step-by-Step Procedure

Materials:

  • 1-Benzylpiperazine (1.0 equiv, 10 mmol, 1.76 g)

  • 3-Fluorobenzyl bromide (1.1 equiv, 11 mmol, 2.08 g)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 20 mmol, 2.76 g)
    
  • Acetonitrile (MeCN), anhydrous (30 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography.

Execution:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzylpiperazine in 30 mL of MeCN.

  • Base Addition: Add

    
      in a single portion. Stir for 10 minutes at room temperature to ensure suspension.
    
  • Alkylation: Add 3-Fluorobenzyl bromide dropwise over 5 minutes.

    • Note: The reaction is exothermic; mild cooling (water bath) may be required if scaling up >10g.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours.

    • Monitor: Check progress via TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf) should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel. Wash the cake with 10 mL MeCN.
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil.

  • Purification (Acid-Base Extraction - "The Cleanup"):

    • Dissolve the crude oil in Dichloromethane (DCM) (50 mL).

    • Wash with 1M NaOH (2 x 30 mL) to remove any unreacted benzyl bromide (hydrolyzed to alcohol) or acidic impurities.

    • Extract the organic layer with 1M HCl (3 x 30 mL). The product moves to the aqueous phase.

    • Wash the combined acidic aqueous layer with Ether (2 x 30 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH ~12 using 4M NaOH (cool in ice bath).

    • Extract the liberated free base back into DCM (3 x 40 mL).

    • Dry over

      
      , filter, and concentrate.
      

Yield Expectation: 80–90% as a pale yellow oil.[2] Storage: Convert to dihydrochloride salt (using HCl in diethyl ether) for long-term stability at -20°C.

Analytical Characterization (Self-Validation)

To ensure the scaffold is correctly synthesized, verify the following diagnostic NMR signals.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Piperazine Ring 2.30 – 2.60Broad Singlet / Multiplet8HCharacteristic "roofing" effect of piperazine.
Benzylic

(1)
3.50Singlet2HAttached to unsubstituted phenyl.
Benzylic

(2)
3.52Singlet2HAttached to 3-fluorophenyl.
Aromatic (Unsub) 7.20 – 7.35Multiplet5HStandard phenyl pattern.
Aromatic (3-Fluoro) 6.90 – 7.10Multiplet3HDistinct splitting due to H-F coupling (

).
Aromatic (3-Fluoro) 7.25Multiplet1HThe C5 proton (often overlapped).

Validation Check: The presence of two distinct benzylic singlets around 3.5 ppm confirms the asymmetric disubstitution. If only one singlet is seen, you may have symmetric bis-alkylation (impurity).

Structure-Activity Relationship (SAR) Strategy

When using BFBP as a scaffold, modifications should follow this logic map to tune biological activity.

SAR_Logic Scaffold BFBP Scaffold (Core) Mod_A Linker Rigidification (e.g., Homopiperazine, 2-Methyl) Scaffold->Mod_A Modify Core Mod_B Fluorine Scan (2-F, 4-F, CF3) Scaffold->Mod_B Modify Wings Mod_C Benzyl Replacement (Heterocycles: Pyridine, Indole) Scaffold->Mod_C Modify Wings Effect_A Selectivity (Sigma-1 vs Sigma-2) Mod_A->Effect_A Effect_B Metabolic Stability (t1/2 improvement) Mod_B->Effect_B Effect_C Target Affinity (Dopamine/Serotonin) Mod_C->Effect_C

Figure 2: Strategic modification points on the BFBP scaffold for lead optimization.

References

  • Deluca, L. et al. (2019).[1] "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors." European Journal of Medicinal Chemistry.

  • Vibrant Pharma. "1-(3-Fluorobenzyl)piperazine; 1-[(3-Fluorophenyl)methyl]piperazine - Product Data."[3]

  • Sigma-Aldrich. "1-(4-Fluorobenzyl)piperazine Product Information."[4]

  • Menear, K. A. et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[5] Journal of Medicinal Chemistry.

  • Gan, L. L. et al. (2010).[6] "Synthesis and biological evaluation of novel piperazine derivatives as potential antimicrobial agents." ResearchGate Review.

Sources

Application Note: A Guide to the Selective Benzylation of Piperazine at the N4 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Mono-N-Substituted Piperazines

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2][3] Its incorporation into drug candidates often enhances critical pharmacokinetic properties such as aqueous solubility, bioavailability, and receptor affinity.[3][4] Specifically, 1-benzyl-4-substituted or 1-aryl-4-benzyl piperazines are key intermediates in the synthesis of compounds across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][5][6]

The challenge, however, lies in the chemical symmetry of the parent piperazine molecule. Both nitrogen atoms are secondary amines with similar basicity and nucleophilicity, making selective mono-functionalization difficult.[7] Uncontrolled reactions with a benzylating agent typically yield a mixture of the desired N-monobenzylated product, the undesired N,N'-dibenzylated byproduct, and unreacted starting material, necessitating complex and often inefficient purification steps.

This guide provides a comprehensive overview of field-proven strategies for achieving high selectivity for the N4 position (or N1, as the molecule is symmetrical prior to the first substitution) during benzylation. We will delve into the mechanistic principles behind each approach, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

The Challenge of Selectivity: A Mechanistic Perspective

The direct alkylation of piperazine with a benzyl halide is an SN2 reaction. After the first benzylation, the remaining secondary amine on the N-benzylpiperazine product is still nucleophilic and can react with another molecule of the benzyl halide to form the disubstituted product. The relative rates of the first and second alkylation determine the product distribution. Several factors influence this, including:

  • Basicity vs. Nucleophilicity: While the two nitrogens of piperazine are equivalent, once mono-benzylated, the electronic properties change. The electron-donating nature of the first benzyl group can subtly influence the basicity of the second nitrogen, but often the primary factor becomes steric hindrance.

  • Steric Effects: The presence of a bulky group on one nitrogen can sterically hinder the approach of an electrophile to that same nitrogen, but it has a less pronounced effect on the distal nitrogen atom.[8][9][10] However, the mono-benzylated product itself is larger than piperazine, which can influence reaction kinetics.

  • Reaction Conditions: Temperature, solvent, and the nature of the base used can all shift the equilibrium and reaction rates, favoring either mono- or di-alkylation.

To overcome these challenges, chemists have developed robust strategies that manipulate these factors to achieve predictable and high-yielding mono-benzylation.

Core Strategies for Selective N4-Benzylation

Three primary strategies have proven to be highly effective and are widely adopted in both academic and industrial settings:

  • The Protecting Group Strategy: Temporarily blocking one nitrogen atom to force reaction at the other.

  • Reductive Amination: A one-pot reaction of piperazine with benzaldehyde and a selective reducing agent.

  • Stoichiometric and Kinetic Control: Carefully controlling reactant ratios and conditions to favor the first substitution.

The Protecting Group Strategy: A Robust and Versatile Approach

This is arguably the most reliable method for ensuring mono-substitution.[11] The workflow involves three distinct steps: protection, benzylation, and deprotection. The choice of protecting group is critical and is dictated by its stability to the benzylation conditions and the orthogonality of its removal.

G Piperazine Piperazine Protect Step 1: Protection Piperazine->Protect ProtectedPip N1-Protected Piperazine (e.g., N-Boc-Piperazine) Protect->ProtectedPip Benzylate Step 2: Benzylation ProtectedPip->Benzylate ProtectedBenzylPip N4-Benzyl-N1-Protected Piperazine Benzylate->ProtectedBenzylPip Deprotect Step 3: Deprotection ProtectedBenzylPip->Deprotect FinalProduct N-Benzylpiperazine (Mono-substituted Product) Deprotect->FinalProduct G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium + H⁺, - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Product N-Benzylpiperazine Iminium->Product Reduction STAB NaBH(OAc)₃ STAB->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1-Benzyl-4-(3-fluorobenzyl)piperazine. Our focus is on diagnosing common issues, understanding the underlying chemical principles, and providing actionable protocols to improve reaction yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of unsymmetrically disubstituted piperazines like 1-Benzyl-4-(3-fluorobenzyl)piperazine is typically achieved through two primary, reliable routes starting from 1-benzylpiperazine. The choice between these methods often depends on the availability of starting materials, desired purity profile, and scale of the reaction.

  • Direct N-Alkylation: This classic S_N2 reaction involves the nucleophilic attack of the secondary amine of 1-benzylpiperazine on an electrophilic carbon of a 3-fluorobenzyl halide (e.g., bromide or chloride). The reaction requires a base to neutralize the resulting hydrohalic acid.

  • Reductive Amination: This one-pot procedure involves the formation of an intermediate iminium salt from the reaction of 1-benzylpiperazine with 3-fluorobenzaldehyde. This intermediate is then reduced in situ by a hydride-based reducing agent to form the target secondary amine. This method is often preferred for its mild conditions and high selectivity.[1]

Synthetic_Pathways cluster_alkylation Route A: Direct N-Alkylation cluster_amination Route B: Reductive Amination start 1-Benzylpiperazine reagent_A 3-Fluorobenzyl Bromide + Base (e.g., K₂CO₃) reagent_B 3-Fluorobenzaldehyde + Reducing Agent (e.g., NaBH(OAc)₃) product 1-Benzyl-4-(3-fluorobenzyl)piperazine reagent_A->product S_N2 Reaction reagent_B->product Iminium Formation & Reduction

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Category 1: Low or No Product Conversion

Q: My TLC/LC-MS analysis shows only unreacted 1-benzylpiperazine after the recommended reaction time. What are the most likely causes?

A: This issue points to a failure in reaction initiation. The root cause depends on your chosen synthetic route.

  • For N-Alkylation:

    • Reagent Quality: Verify the purity and reactivity of your 3-fluorobenzyl halide. Benzyl halides can degrade over time, especially if exposed to moisture or light. Consider using a freshly opened bottle or purifying the reagent before use.

    • Insufficient Base: The base is critical for scavenging the HBr or HCl produced. If the base is weak, wet, or stoichiometrically insufficient, the reaction mixture will become acidic, protonating the starting amine and shutting down its nucleophilicity. We recommend using anhydrous potassium or cesium carbonate (at least 2 equivalents).[2]

    • Low Temperature: While high temperatures can cause side reactions, insufficient heat may lead to a prohibitively slow reaction rate. For a reaction with 3-fluorobenzyl bromide in acetonitrile, a temperature of 60-80°C is a good starting point.

  • For Reductive Amination:

    • Reducing Agent Inactivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) and other borohydride reagents are moisture-sensitive.[3] Use a freshly opened container or ensure your reagent has been stored in a desiccator.

    • Improper pH: Iminium ion formation is a pH-dependent equilibrium. The reaction is typically fastest under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can be beneficial, but strong acidic conditions will fully protonate the amine, preventing it from reacting with the aldehyde.[1]

    • Water Contamination: While not always detrimental in small amounts, excessive water can hydrolyze the iminium intermediate and consume the reducing agent. Ensure you are using anhydrous solvents.

Category 2: Significant Side Product Formation

Q: I'm observing a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. Is this a quaternary salt?

A: Yes, this is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the newly formed product, 1-benzyl-4-(3-fluorobenzyl)piperazine, acts as a nucleophile and attacks another molecule of the 3-fluorobenzyl halide.

  • Causality: The product is also a tertiary amine and remains nucleophilic. This side reaction is favored by high concentrations of the alkylating agent, elevated temperatures, and prolonged reaction times.

  • Solutions:

    • Control Stoichiometry: Use the 3-fluorobenzyl halide as the limiting reagent, or at a ratio no greater than 1.05 equivalents relative to 1-benzylpiperazine.

    • Slow Addition: Add the alkylating agent dropwise to the heated reaction mixture containing the amine and base. This keeps the instantaneous concentration of the halide low, favoring the reaction with the more abundant secondary amine.

    • Moderate Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

Q: In my reductive amination, I'm seeing a lot of 3-fluorobenzyl alcohol. How can I prevent this?

A: The formation of 3-fluorobenzyl alcohol indicates that the reducing agent is reducing the aldehyde starting material before it can form the iminium ion with the piperazine.

  • Causality: This is common with more reactive reducing agents like sodium borohydride (NaBH₄) if the reaction conditions are not carefully controlled. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to be a milder reducing agent that reacts much faster with the protonated iminium intermediate than with the starting aldehyde.[4]

  • Solutions:

    • Use NaBH(OAc)₃: This is the most straightforward solution. It is the reagent of choice for most reductive aminations.

    • Pre-stir (Iminium Formation): If using a different reducing agent, allow the 1-benzylpiperazine and 3-fluorobenzaldehyde to stir together in the solvent (e.g., methanol or DCE) for 30-60 minutes before adding the reducing agent.[1] This allows the iminium equilibrium to be established.

    • Control Temperature: Add the reducing agent slowly at a low temperature (0°C) to control its reactivity.

Category 3: Purification Challenges

Q: My product and the 1-benzylpiperazine starting material are co-eluting during column chromatography.

A: This is a common issue as both molecules have similar polarities.

  • Chromatography Optimization: Try a less polar solvent system. A shallow gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol (1-3%) containing 0.5% triethylamine (to prevent tailing), may provide better separation.

  • Acid-Base Extraction: This is a highly effective alternative for separating basic amines.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with 1M aqueous HCl. Both your product and the starting material will move into the aqueous layer as hydrochloride salts.

    • Wash the organic layer (which contains non-basic impurities) and discard it.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >12.

    • Extract the now basic aqueous layer multiple times with fresh ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.[5]

Section 3: Optimized Experimental Protocols

Protocol A: Direct N-Alkylation

This protocol is robust and utilizes common laboratory reagents.

Materials:

  • 1-Benzylpiperazine (1.0 eq)

  • 3-Fluorobenzyl bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-benzylpiperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile via syringe under an inert atmosphere (N₂ or Argon).

  • Begin vigorous stirring and heat the suspension to 70°C.

  • In a separate vial, dissolve 3-fluorobenzyl bromide in a small amount of anhydrous acetonitrile.

  • Add the 3-fluorobenzyl bromide solution dropwise to the heated suspension over 20-30 minutes.

  • Maintain the reaction at 70°C and monitor its progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or the acid-base extraction procedure described above.

Protocol B: Reductive Amination

This protocol is often higher yielding and produces fewer byproducts.

Materials:

  • 1-Benzylpiperazine (1.0 eq)

  • 3-Fluorobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (approx. 0.1 M concentration)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-benzylpiperazine and 3-fluorobenzaldehyde.

  • Add anhydrous 1,2-dichloroethane and stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • In one portion, add sodium triacetoxyborohydride to the stirring solution. The reaction may bubble slightly (H₂ evolution).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Section 4: Data Summary & Workflow Visualization

Table 1: Comparison of Synthetic Routes
ParameterDirect N-AlkylationReductive Amination
Typical Yield 65-85%80-95%
Key Reagents Alkyl Halide, BaseAldehyde, Reducing Agent
Pros Utilizes common reagents; straightforward setup.Very high selectivity; mild conditions; often cleaner reaction profile.[1]
Cons Risk of over-alkylation (quaternary salt formation); may require higher temperatures.[6]Requires moisture-sensitive hydride reagents; aldehydes can be prone to oxidation.
Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Complete check_yield Analyze Yield & Purity (TLC, LC-MS, NMR) start->check_yield success High Yield & Purity check_yield->success Acceptable low_yield Problem: Low Yield check_yield->low_yield No impure Problem: Impure Product check_yield->impure No cause_ly1 Check Reagent Quality: - Halide/Aldehyde purity? - Reductant/Base activity? low_yield->cause_ly1 cause_ly2 Check Reaction Conditions: - Correct temperature? - Anhydrous solvents? - Correct stoichiometry? low_yield->cause_ly2 cause_ly3 Check Workup: - Product loss during extraction? - Incomplete quenching? low_yield->cause_ly3 cause_ip1 Identify Side Product(s) impure->cause_ip1 quaternization Quaternary Salt? (N-Alkylation) cause_ip1->quaternization alcohol Side-chain Alcohol? (Reductive Amination) cause_ip1->alcohol unreacted_sm Unreacted Starting Material? cause_ip1->unreacted_sm solution_q Solution: - Slow halide addition - Lower temperature - Use 1.0 eq halide quaternization->solution_q solution_a Solution: - Use NaBH(OAc)₃ - Pre-stir amine/aldehyde - Add reductant at 0°C alcohol->solution_a solution_sm Solution: - Increase reaction time - Increase temperature slightly - Optimize purification unreacted_sm->solution_sm

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025).
  • Lund, M. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • D'Amico, A. D., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Singh, P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.
  • University of Michigan. (2008).
  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.
  • Arkivoc. (2008).
  • Organic Chemistry Portal. (2010). Best Synthetic Methods: Reduction.
  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.

Sources

Removing unreacted benzyl chloride from piperazine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Benzyl Chloride from Piperazine Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Safety Alert: Benzyl chloride is a potent lachrymator and a known genotoxic impurity (GTI).[1] All procedures described below must be performed in a functioning fume hood.

Strategic Overview: The Impurity Challenge

In the synthesis of N-benzylpiperazine derivatives, unreacted benzyl chloride (BnCl) poses a dual threat: it is a lachrymator that complicates handling and a Class 1 mutagenic impurity under ICH M7 guidelines.

Unlike the basic product (N-benzylpiperazine), BnCl is a neutral electrophile.[1] This chemical distinction is the lever we use for separation. While distillation is possible (BnCl bp: 179°C), it is often insufficient for reaching ppm-level compliance due to azeotrope formation or thermal instability.[1]

The Solution: A "Search and Destroy" approach combining chemical scavenging (to convert BnCl into a water-soluble species) with a pH-switching workup (to physically separate the species).[1]

Module 1: The "Phase-Switch" Workup (Primary Defense)

This protocol exploits the basicity of the piperazine nitrogen (


) versus the neutrality of benzyl chloride. By manipulating pH, we force the product and the impurity into opposite phases.
Experimental Protocol

Prerequisite: The reaction mixture typically contains the product (amine), unreacted BnCl (neutral), and excess piperazine.

  • Acidification (The Trap):

    • Dilute the reaction mixture with water.

    • Slowly add 1M HCl until the pH is < 2.

    • Mechanism:[1] This protonates the N-benzylpiperazine (forming the water-soluble hydrochloride salt).[1] Benzyl chloride remains neutral and lipophilic.[1]

  • Organic Wash (The Purge):

    • Extract the acidic aqueous layer with a non-polar solvent (e.g., tert-Butyl methyl ether (TBME) or Dichloromethane).[1]

    • Critical Step: The BnCl partitions into the organic layer. The product remains in the aqueous layer.

    • Discard the organic layer (treat as halogenated waste). Repeat this wash 2x.[1]

  • Basification (The Release):

    • Cool the aqueous layer to 0-5°C.[1]

    • Slowly add 50% NaOH or NH₄OH until pH > 12.[1]

    • Mechanism:[1] The product is deprotonated, returning to its lipophilic free-base form.[1]

  • Final Extraction:

    • Extract the basic aqueous layer with your desired solvent (e.g., Ethyl Acetate or DCM).[2]

    • The product moves to the organic layer; inorganic salts remain in the water.

Visualization: Phase-Switch Logic

ExtractionLogic Start Crude Reaction Mixture (Product + BnCl) Acidify Add 1M HCl (pH < 2) Start->Acidify Partition1 Partition: Aqueous vs Organic Acidify->Partition1 OrgWaste Organic Layer (Contains BnCl) Partition1->OrgWaste Wash 2x AqProd Aqueous Layer (Product-H+ Salt) Partition1->AqProd Retain Basify Basify (pH > 12) Add NaOH AqProd->Basify Partition2 Final Extraction Basify->Partition2 FinalOrg Final Organic Layer (Purified Product) Partition2->FinalOrg FinalAq Aqueous Waste (Salts) Partition2->FinalAq

Caption: Logical flow of the acid-base extraction separating neutral BnCl from basic piperazine product.

Module 2: Chemical Scavenging (The "Polishing" Step)

If the extraction alone does not reduce BnCl to acceptable limits (e.g., < 10 ppm), use a chemical scavenger before the workup.

The Concept: React the remaining lipophilic BnCl with a highly water-soluble amine. This converts the BnCl into a hydrophilic ammonium salt that will not extract into the organic layer during the final step.

Recommended Scavengers
ScavengerReactivityProsCons
Ethanolamine HighForms highly polar product; cheap.[1]High bp; requires thorough water wash.[1]
Morpholine HighFast kinetics.[1]Secondary amine; potential nitrosamine concerns (check regulations).
Ammonia (aq) MediumExcess flashes off easily.[1]Slow reaction with BnCl if not heated.[1]
Protocol: Ethanolamine Quench
  • Check Reaction Completion: Ensure the main reaction is finished by HPLC/TLC.

  • Add Scavenger: Add 0.2 - 0.5 equivalents (relative to starting BnCl) of Ethanolamine.

  • Heat: Stir at 50-60°C for 1-2 hours.

  • Proceed to Workup: The new byproduct (N-benzylethanolamine) is polar and will be removed during the aqueous washes or remain in the aqueous phase during extraction.

Visualization: Scavenging Mechanism

Scavenging cluster_0 Outcome BnCl Residual BnCl (Lipophilic / Toxic) Reaction Heat (60°C) BnCl->Reaction Scavenger Scavenger (Ethanolamine) Scavenger->Reaction Adduct Scavenger-Bn Adduct (Hydrophilic salt) Reaction->Adduct Nucleophilic Substitution

Caption: Conversion of lipophilic BnCl into a hydrophilic species via nucleophilic attack.

Troubleshooting & FAQs

Q1: I still see a Benzyl Chloride peak on GC/HPLC after the acid wash. Why?

A: This usually indicates the pH of your acid wash was not low enough, or the layers were not mixed vigorously enough.

  • Fix: Ensure the aqueous layer pH is < 2 . BnCl is slightly soluble in water; if the volume of the organic wash is too small, partitioning is inefficient. Use 3 washes of smaller volume rather than 1 large wash.

Q2: The layers are forming a stubborn emulsion.

A: Piperazine derivatives act as surfactants.[1]

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1]

    • Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.

    • Wait.[1][2] Gravity is the best (but slowest) demulsifier.

Q3: Can I just hydrolyze the BnCl with water?

A: Hydrolysis of BnCl is slow at neutral pH and room temperature.[1]

  • Insight: While base (NaOH) accelerates hydrolysis to Benzyl Alcohol, it also risks side reactions with your product.[1] Using an amine scavenger (Module 2) is faster and more chemically selective than relying on hydrolysis alone.[1]

Q4: What are the regulatory limits for Benzyl Chloride?

A: BnCl is a mutagenic carcinogen.[1] According to ICH M7 , if specific toxicity data exists (which it does for BnCl), the limit is derived from the TD50.[3]

  • Target: Generally, you must prove it is below the TTC (Threshold of Toxicological Concern) or the specific calculated limit, often requiring < 10-20 ppm in the final drug substance depending on the daily dose.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][4] (2017).[1]

  • PubChem. Benzyl Chloride - Compound Summary.[1] National Library of Medicine.[1] [1]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press, 2nd Edition (2012).[1] (Standard reference for workup logic).

  • European Chemicals Agency (ECHA). Substance Information: Benzyl Chloride.[1][1]

Sources

Technical Support Center: Stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 1-Benzyl-4-(3-fluorobenzyl)piperazine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental and developmental stages. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in solution.

Q1: What are the primary factors that can affect the stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in solution?

A1: The stability of 1-Benzyl-4-(3-fluorobenzyl)piperazine in solution is primarily influenced by several factors:

  • pH: As a weak base due to the piperazine moiety, the compound's stability can be highly pH-dependent.[1] Acidic or basic conditions can catalyze degradation.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions.[1][2]

  • Temperature: Elevated temperatures can accelerate thermal degradation.[3]

  • Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation.[4]

  • Solvent: The choice of solvent can impact stability. Aqueous solutions, in particular, can facilitate hydrolytic and oxidative degradation.[1]

Q2: My experimental results with 1-Benzyl-4-(3-fluorobenzyl)piperazine are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[1] If you observe a decrease in expected potency, altered biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is crucial to investigate the stability of the compound under your specific experimental conditions. For maximal consistency, it is always recommended to use freshly prepared solutions. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Q3: What are the likely degradation pathways for 1-Benzyl-4-(3-fluorobenzyl)piperazine?

A3: Based on the structure of 1-Benzyl-4-(3-fluorobenzyl)piperazine, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine nitrogens of the piperazine ring are the most likely sites for oxidation, leading to the formation of N-oxides.[2][4]

  • N-debenzylation: Cleavage of the benzyl or 3-fluorobenzyl groups from the piperazine nitrogen atoms can occur under certain stress conditions.

  • Ring Opening: While the piperazine ring is generally stable, under harsh conditions, ring-opening reactions can occur.[6]

  • Photodegradation: The aromatic rings (benzyl and fluorobenzyl) can absorb UV light, potentially leading to radical-mediated degradation pathways. The carbon-fluorine bond is generally strong, but the overall molecule's photostability can be influenced by the aromatic substituents.[7]

Q4: How can I improve the stability of my 1-Benzyl-4-(3-fluorobenzyl)piperazine solutions for storage?

A4: To enhance the stability of your solutions for short-term and long-term storage, consider the following strategies:

  • pH Optimization: Conduct a pH-stability profile to determine the optimal pH for your compound. Buffering the solution to this pH can significantly improve stability.[1]

  • Salt Formation: Formulating the compound as a salt (e.g., hydrochloride or citrate) can enhance its stability in solution.[1][8]

  • Use of Co-solvents: For aqueous formulations, adding co-solvents like ethanol or glycerin can reduce water activity and potentially slow down hydrolysis.[1]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]

  • Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.[1]

  • Low-Temperature Storage: Storing aliquots at -20°C or -80°C is a standard practice to minimize degradation.[5]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Sample

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • A decrease in the peak area of the parent compound over time.

Possible Cause:

  • Degradation of 1-Benzyl-4-(3-fluorobenzyl)piperazine under the storage or experimental conditions.

Troubleshooting Workflow:

A Unexpected peak observed in HPLC B Confirm peak is a degradant, not an artifact (e.g., from solvent or container) A->B C Characterize the unknown peak B->C D Couple HPLC to Mass Spectrometer (LC-MS) C->D Determine Molecular Weight F Analyze forced degradation samples to match peaks C->F Compare Retention Times E Perform Tandem MS (MS/MS) on the unknown peak D->E Obtain Structural Information G Identify the degradation product and pathway E->G F->G H Optimize storage/experimental conditions to minimize degradation G->H

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Step-by-Step Guidance:

  • System Suitability: First, ensure that the unexpected peak is not an artifact of the HPLC system, mobile phase, or sample vial. Inject a blank (solvent) to rule out system contamination.

  • Peak Characterization with LC-MS: The most effective way to identify an unknown peak is to use a mass spectrometer coupled with your HPLC system (LC-MS).[1] This will provide the molecular weight of the unknown compound.

  • Structural Elucidation with MS/MS: To gain insight into the structure of the degradant, perform tandem mass spectrometry (MS/MS).[1] Fragmenting the parent ion of the unknown peak will yield a fragmentation pattern that can help in its structural identification.

  • Forced Degradation Studies: By comparing the retention times and mass spectra of the unknown peak with those generated in a forced degradation study (see Protocol 1), you can often confirm its identity and the conditions under which it forms.[1]

Issue 2: Poor Separation Between the Parent Compound and Degradation Products in HPLC

Symptoms:

  • Co-eluting or partially resolved peaks for the parent compound and its degradants.

  • Inability to accurately quantify the parent compound and impurities.

Possible Cause:

  • Suboptimal HPLC method parameters for resolving structurally similar compounds.

Troubleshooting Steps:

  • Column Selection: While C18 columns are a common starting point, for piperazine derivatives, alternative stationary phases may provide better selectivity. Consider trying a C8, phenyl, or cyano column to achieve different separation mechanisms.[1]

  • Mobile Phase pH Adjustment: The retention of basic compounds like 1-Benzyl-4-(3-fluorobenzyl)piperazine is highly sensitive to the pH of the mobile phase. Experiment with different pH values of the aqueous component to optimize peak shape and resolution.[1]

  • Organic Modifier: Vary the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent in the mobile phase.[1]

  • Gradient Elution: If an isocratic method fails to provide adequate separation, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[1]

  • Use of Additives: Adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing for basic analytes by masking residual silanol groups on the stationary phase.[1]

Section 3: Experimental Protocols

This section provides detailed protocols for conducting stability studies on 1-Benzyl-4-(3-fluorobenzyl)piperazine.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This is a crucial step in understanding the intrinsic stability of the molecule.[9][10]

Materials:

  • 1-Benzyl-4-(3-fluorobenzyl)piperazine

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Workflow Diagram:

A Prepare stock solution of 1-Benzyl-4-(3-fluorobenzyl)piperazine B Aliquot stock solution into separate vials for each stress condition A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (Solid, 80°C) B->F G Photodegradation (Solution, ICH Q1B guidelines) B->G H Withdraw samples at specified time points C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I J Dilute samples to appropriate concentration for analysis I->J K Analyze all samples by HPLC-UV/MS J->K L Compare results to an unstressed control sample K->L

Sources

Technical Guide: Column Chromatography Solvent Systems for Piperazine Separation

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. A. Chen, Senior Application Scientist To: Research & Development Division Subject: Optimization of Stationary & Mobile Phases for Piperazine Purification

Executive Summary

Piperazine derivatives present a classic chromatographic challenge: they are secondary amines with moderate basicity (


) and high polarity. When subjected to standard silica gel chromatography, they interact strongly with acidic silanol groups (

), resulting in severe peak tailing ("shark-toothing"), irreversible adsorption, and poor resolution.

This guide moves beyond standard protocols to provide a mechanistic approach to solvent engineering, ensuring you achieve symmetrical peak shapes and high recovery rates.

Part 1: The "Golden Ratios" – Solvent System Selection

The most common error in purifying piperazines is increasing polarity (adding more Methanol) without addressing the acidity of the stationary phase. You must suppress the ionization of the piperazine or block the silanol sites.

Standard Mobile Phase Configurations
System TypeSolvent CompositionTarget ApplicationMechanism
The Workhorse DCM : MeOH :

(90 : 9 : 1) to (80 : 18 : 2)
General piperazine synthesis; crude reaction mixtures.Ammonia competes for silanol binding sites, allowing the amine to elute freely.
The "Greener" Alternative EtOAc : EtOH :

(4 : 1 : 0.05)
When chlorinated solvents must be avoided.[1]Triethylamine (

) acts as a sacrificial base.
High Polarity DCM : 7N

in MeOH
(Gradient 0-20% MeOH/

)
Highly polar, water-soluble piperazine salts.Uses pre-saturated ammonia solution to maintain consistent basicity during gradient elution.

Critical Technical Note: Do not simply add aqueous ammonium hydroxide (


) to Dichloromethane (DCM) directly; they are immiscible. You must premix the 

into the Methanol (MeOH) first, ensuring a homogeneous polar modifier before adding it to the non-polar DCM.
Part 2: Troubleshooting Tailing & Resolution

If your compound streaks from the baseline to the solvent front, solvent polarity is not your issue—silanol activity is.

Protocol: Silica Gel Pre-treatment (The "Neutralization" Method)

For sensitive separations where adding amine to the mobile phase interferes with downstream analysis (e.g., NMR signals from triethylamine), pre-treat the column.

  • Slurry Preparation: Suspend silica in Hexanes or DCM containing 2.5% Triethylamine (

    
    ).
    
  • Packing: Pour the column and flush with 2-3 column volumes (CV) of the amine-spiked solvent.

  • Equilibration: Flush with 2 CV of your pure starting mobile phase (without amine) to remove excess free base.

  • Result: The "active" acidic sites on the silica are now capped as triethylammonium salts, leaving a neutral surface for your piperazine to traverse.

Decision Logic: Solving The "Streak"

PiperazineTroubleshooting Start ISSUE: Broad/Tailing Peak CheckSolvent Does Mobile Phase contain Base? Start->CheckSolvent AddBase Add 1% NH4OH or Et3N CheckSolvent->AddBase No CheckSample Is Sample a Salt (HCl/TFA)? CheckSolvent->CheckSample Yes FreeBase Perform Free-Base Extraction (DCM/NaOH) CheckSample->FreeBase Yes CheckPhase Consider Stationary Phase Switch CheckSample->CheckPhase No (Already Free Base) AmineSilica Switch to Amine-Functionalized Silica (KP-NH) CheckPhase->AmineSilica Normal Phase Preferred ReversePhase Switch to C18 (High pH Buffer) CheckPhase->ReversePhase Polarity Too High

Figure 1: Decision matrix for troubleshooting piperazine peak shape issues. Note that salt forms (HCl/TFA salts) often streak badly on silica unless converted to free base first.

Part 3: Visualization (Seeing the Invisible)

Piperazine rings lack conjugation; unless your derivative has an aromatic group, it will be UV-inactive (invisible at 254 nm).

Recommended Staining Protocols:

  • Iodine Chamber (

    
    ): 
    
    • Mechanism:[2] Iodine reversibly complexes with the lone pair on the nitrogen.

    • Appearance: Brown/Yellow spots.[3][4]

    • Pros: Reversible; you can recover the compound.

  • Dragendorff’s Reagent:

    • Target: Specific for tertiary amines and alkaloids.

    • Appearance: Orange/Red spots on a yellow background.

    • Sensitivity: High specificity for the piperazine core.

  • Ninhydrin:

    • Target: Primary and Secondary amines (Free NH).

    • Appearance: Red/Pink (unlike the Blue/Purple of primary amines).

    • Requirement: Must heat the TLC plate to

      
       for development.
      
Part 4: Reverse Phase Alternatives (C18)

When normal phase fails (e.g., for highly polar bis-piperazines), Reverse Phase (C18) Flash Chromatography is the standard fallback.

  • The pH Rule: You must keep the pH above the pKa of the piperazine (pH > 10) to keep it neutral (deprotonated). If the pH is low (e.g., water/acetonitrile + formic acid), the piperazine becomes protonated (

    
    ), loses hydrophobicity, and elutes in the void volume.
    
  • Buffer System: 10mM Ammonium Bicarbonate (

    
    ) or 0.1% 
    
    
    
    in water/acetonitrile.
Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (


) with Acetone? 
A: No.  Secondary amines (like piperazine) and primary amines can react with ketones (Acetone) to form imines/enamines, especially on active silica. Avoid acetone if you are purifying free amines.

Q: My product is an HCl salt. Can I load it directly onto silica? A: It is not recommended. The salt will likely dissociate slowly or stick to the baseline.

  • Fix: Dissolve the salt in MeOH, add 2 equivalents of solid

    
    , stir for 10 mins, filter, concentrate, and load the free base.
    

Q: I am using DCM:MeOH:


 but the pressure is too high. 
A:  Methanol is viscous. If you exceed 10-15% MeOH, backpressure spikes. Switch to DCM : EtOH : 

(Ethanol has lower viscosity/polarity issues in this context) or use a larger particle size silica (40-63

).
References
  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2010).[6] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains and Visualization Recipes. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-Benzyl-4-(3-fluorobenzyl)piperazine and its Comparative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the gold standard for determining the detailed molecular structure of organic compounds in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-Benzyl-4-(3-fluorobenzyl)piperazine, a representative disubstituted piperazine.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and spectral output. Furthermore, it offers a comparative analysis with other key analytical techniques, providing a holistic perspective on a robust characterization workflow.

Molecular Structure and Predicted Proton Environments

To interpret the 1H NMR spectrum of 1-Benzyl-4-(3-fluorobenzyl)piperazine, one must first deconstruct the molecule into its constituent proton environments. The structure consists of three key moieties: an unsubstituted benzyl group, a piperazine ring, and a 3-fluorobenzyl group.

Figure 1: Chemical Structure of 1-Benzyl-4-(3-fluorobenzyl)piperazine Chemical Structure of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Each unique proton or group of equivalent protons will give rise to a distinct signal in the 1H NMR spectrum. The position (chemical shift, δ), splitting pattern (multiplicity), and area (integration) of each signal provide the necessary clues to assemble the structural puzzle.

Proton Label Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-aPhenyl (unsubstituted)7.2 - 7.4Multiplet (m)5H
H-bBenzylic CH₂~3.5Singlet (s)2H
H-cPiperazine CH₂~2.5Broad Singlet (br s)8H
H-dBenzylic CH₂ (fluoro-subst.)~3.5Singlet (s)2H
H-e, f, g, h3-Fluorophenyl6.9 - 7.3Multiplets (m)4H

In-Depth 1H NMR Spectrum Analysis

The 1H NMR spectrum provides a detailed fingerprint of the molecule's structure. The analysis below is based on established chemical shift principles and coupling constant patterns.[1][2][3]

The Aromatic Region (δ 6.9 - 7.4 ppm)

This region contains the signals for the nine aromatic protons from the two phenyl rings.

  • Unsubstituted Phenyl Protons (H-a): The five protons of the unsubstituted benzyl group are expected to appear as a complex multiplet around 7.2-7.4 ppm.[4]

  • 3-Fluorophenyl Protons (H-e, f, g, h): The four protons on the 3-fluorobenzyl ring will also resonate in this region. However, their signals will be split not only by adjacent protons but also by the fluorine atom (a spin ½ nucleus). This H-F coupling occurs over multiple bonds, with typical four-bond coupling constants (⁴JHF) in the range of 1-5 Hz.[5] The proton ortho to the fluorine (H-g) will likely show a doublet of triplets, while the others will appear as complex multiplets due to overlapping signals.[6]

The Benzylic Methylene Bridges (H-b, H-d, δ ~3.5 ppm)

The two benzylic methylene (CH₂) groups are chemically distinct but have similar electronic environments.

  • They are adjacent to a nitrogen atom and a phenyl ring, which deshields them, causing them to appear downfield, typically around 3.5 ppm.[4]

  • In the absence of chiral centers, these protons are chemically equivalent and are not coupled to other protons, thus they are expected to appear as two sharp singlets, each integrating to 2H.

The Piperazine Ring (H-c, δ ~2.5 ppm)

The piperazine ring protons present a unique case.

  • At room temperature, the piperazine ring undergoes rapid chair-to-chair interconversion. This conformational flexibility averages the magnetic environments of the axial and equatorial protons.

  • Consequently, the eight protons of the piperazine ring often appear as a single, broad singlet at approximately 2.5 ppm.[7][8] In some cases, especially at lower temperatures where the ring flip is slower, more complex splitting patterns can emerge.[9][10]

A Practical Guide to Data Acquisition and Processing

The integrity of any spectral analysis hinges on the quality of the data acquired. Following a robust, standardized protocol is essential for generating reproducible and trustworthy results.[11]

Experimental Protocol: Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of 1-Benzyl-4-(3-fluorobenzyl)piperazine into a clean, dry vial.[12]

  • Solvent Selection & Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is crucial as it is "invisible" in the 1H NMR spectrum and provides a lock signal for the spectrometer.[11][12]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[13]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present. Solid impurities can degrade spectral quality.[12]

  • Data Acquisition: Place the sample in the NMR spectrometer. The instrument will perform a series of steps including locking onto the deuterium frequency of the solvent, optimizing the magnetic field homogeneity (shimming), and acquiring the free induction decay (FID) signal after a radiofrequency pulse.[14]

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in 0.7 mL Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Elucidation I->J Final Spectrum Analysis G Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC HPLC Purity Check Purification->HPLC >95% Pure? MS Mass Spectrometry HPLC->MS Structure Confirmed Structure & Purity Profile HPLC->Structure FTIR FTIR Analysis MS->FTIR NMR 1H & 13C NMR FTIR->NMR NMR->Structure

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-Benzyl-4-(3-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for determining the purity of 1-Benzyl-4-(3-fluorobenzyl)piperazine. We will move beyond a simple recitation of steps to explore the comparative choices and scientific rationale that underpin a high-quality analytical method suitable for the rigorous demands of pharmaceutical development.

The core objective is to develop a method that is not only precise and accurate but also specific enough to separate the active pharmaceutical ingredient (API) from potential process impurities and degradation products. This aligns with the principles outlined by the International Council for Harmonisation (ICH), ensuring the method is "fit for purpose".[1][2]

Defining the Analytical Target Profile (ATP)

Before any practical work begins, we must define the method's goals. The Analytical Target Profile (ATP), a concept emphasized in ICH Q14, serves as a prospective summary of the method's intended purpose.[3]

Table 1: Analytical Target Profile (ATP) for 1-Benzyl-4-(3-fluorobenzyl)piperazine Purity Method

Attribute Target
Intended Use Quantitative determination of purity and related substances in the drug substance.
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Specificity The method must be stability-indicating, capable of resolving the main peak from all known impurities and degradation products with a resolution (Rs) > 1.5.
Quantitation Range From the Limit of Quantitation (LOQ) to 120% of the impurity reporting threshold.
Accuracy Recovery between 90.0% and 110.0% for impurities at the quantitation limit.
Precision Relative Standard Deviation (RSD) ≤ 5.0% for impurity quantitation.

Part 1: Foundational Method Development - A Comparative Approach

The initial phase of development focuses on establishing a baseline separation by making informed choices about the column and mobile phase. The structure of 1-Benzyl-4-(3-fluorobenzyl)piperazine—containing two basic nitrogen atoms in the piperazine ring and two aromatic rings—guides our strategy. Its basic nature suggests potential for strong interactions with silica, while the aromatic moieties provide a good UV chromophore.

Diagram: HPLC Method Development Workflow```dot

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation ATP Define Analytical Target Profile (ATP) Analyte Characterize Analyte (pKa, UV, Solubility) ATP->Analyte Column Column Screening (C18, C8, Phenyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FlowTemp Flow Rate & Temp. Optimization Gradient->FlowTemp PeakShape Address Peak Tailing FlowTemp->PeakShape ForcedDeg Forced Degradation (Specificity) PeakShape->ForcedDeg Validation Method Validation (ICH Q2(R2)) ForcedDeg->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Decision-making flowchart for HPLC method optimization, focusing on resolution and peak shape.

Part 3: Proving Specificity via Forced Degradation

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products. [4]Forced degradation studies are designed to intentionally stress the drug substance to generate these potential degradants. [5]

Experimental Protocol: Forced Degradation Studies

Prepare separate solutions of 1-Benzyl-4-(3-fluorobenzyl)piperazine (approx. 1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the main peak.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solution to UV light (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. The peak purity of the API peak in each chromatogram should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous and free of co-eluting peaks.

Part 4: Method Validation - The Self-Validating System

Validation is the documented evidence that the method is fit for its intended purpose. [6]The following protocols are based on the core parameters defined in ICH Q2(R2). [2][7]

Experimental Protocols for Validation
  • Specificity: Already demonstrated through forced degradation studies. The method should show clean separation of the API from all degradation products and process impurities.

  • Linearity: Prepare a series of solutions of the API and each known impurity over a range (e.g., LOQ to 150% of the specification level). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the defined lower and upper concentration limits. [2][7]* Accuracy (Recovery): Prepare samples by spiking the drug product placebo with known amounts of impurities at three concentration levels (e.g., LOQ, 100%, and 150% of the specification level). The recovery of each impurity should be calculated and must fall within predefined acceptance criteria (e.g., 90-110%).

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample spiked with known impurities. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD is calculated for the combined results.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

Table 4: Example Validation Acceptance Criteria

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 90.0% - 110.0%
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 5.0%
Specificity No interference at the retention time of the main peak. Resolution > 1.5 for all adjacent peaks.
LOQ (S/N Ratio) Approximately 10:1

Conclusion

This guide has detailed a systematic, comparative approach to developing a scientifically sound and robust HPLC purity method for 1-Benzyl-4-(3-fluorobenzyl)piperazine. By starting with an understanding of the analyte's chemistry, making informed choices in column and mobile phase selection, and systematically optimizing the separation, we established a high-quality method. The subsequent forced degradation studies confirmed the method's specificity, and a comprehensive validation protocol ensures its reliability and compliance with global regulatory standards. The final validated method is a self-validating system, providing trustworthy data for critical quality control and drug development decisions.

References

  • Waters. Waters Column Selection Guide for Polar Compounds.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of analytical procedures.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Google Patents. (EP1558354A2). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate.
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011).
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • SIELC Technologies. (2018, February 16). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

A Comparative Guide to the Biological Activity of 3-Fluoro vs. 4-Fluoro Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Piperazine Scaffolds

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in numerous marketed drugs due to its favorable physicochemical properties.[1][2][3][4] Its two nitrogen atoms provide handles for structural diversification and can be modulated to fine-tune properties like solubility, bioavailability, and target affinity.[1][2] A common strategy to optimize these properties is the introduction of fluorine. As the most electronegative element, fluorine can profoundly alter a molecule's electronics, pKa, metabolic stability, and binding interactions without significantly increasing its size.[5][6]

However, the position of fluorine substitution on a scaffold can lead to dramatically different biological outcomes. This guide provides an in-depth comparison of the biological activities of 3-fluoro versus 4-fluoro substituted piperazine analogs. We will explore how this seemingly minor positional change can impact target engagement, functional activity, pharmacokinetics, and safety, supported by experimental data and detailed protocols for key validation assays.

The Positional Isomerism Effect: A Head-to-Head Comparison

The decision to place a fluorine atom at the 3- or 4-position of a piperazine ring is a critical choice in lead optimization. This substitution directly impacts the electron density and basicity (pKa) of the vicinal nitrogen atom, which is often crucial for target interaction. Furthermore, it can introduce conformational constraints and alter metabolic pathways.

Impact on Receptor Binding and Selectivity

The position of the fluorine atom can significantly influence how a ligand fits into a binding pocket and its affinity for off-targets.

A compelling example can be seen in the development of dopamine D3 receptor (D3R) selective ligands, where high affinity for D3R and selectivity over the highly homologous D2 receptor (D2R) are critical for therapeutic efficacy in treating neuropsychiatric disorders.

  • 3-Fluoro Substitution: In a series of N-(4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides, replacing a hydroxyl group with a 3-fluoro group on the butyl linker attached to the piperazine nitrogen was investigated.[7] This substitution was well-tolerated and led to compounds with exceptionally high D3R affinity (Ki values in the low nanomolar range) and remarkable selectivity over D2R, with some analogs achieving over 1000-fold selectivity.[7] This suggests the 3-position is amenable to substitution with a small, electronegative atom without disrupting the key interactions required for potent D3R binding.

  • 4-Fluoro Substitution: While direct intra-series comparison is limited in the literature, studies on analogs containing a 4-fluorophenyl group attached to the piperazine nitrogen are common. For instance, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen on the phenylpiperazine moiety was found to be essential for inhibitory activity.[8][9] Specifically, compounds with a 2-fluorophenyl group (where the fluorine is ortho to the piperazine linkage) showed potent inhibition of both ENT1 and ENT2.[9] This highlights that the electronic effect of fluorine on an adjacent aromatic ring, rather than directly on the piperazine, is also a key design element.

Causality Behind the Choice: The reduced basicity of the adjacent nitrogen caused by a 3-fluoro substituent can be advantageous, potentially reducing off-target effects at aminergic GPCRs and improving membrane permeability.[5] Conversely, a 4-fluoro substitution does not directly influence the pKa of either nitrogen, preserving the inherent basicity of the piperazine core, which might be essential for a required salt-bridge interaction in the target's binding site.

Quantitative Data Summary: Receptor Binding Affinity
Compound Class/TargetSubstitutionKey CompoundTarget Affinity (Ki, nM)Selectivity (vs. D2R)Reference
Dopamine D3R Ligands 3-Fluoro on Butyl Linker8j D3R: 2.6>1000-fold[7]
Dopamine D3R Ligands 3-Fluoro on Butyl Linker8d D3R: 1.5>1000-fold[7]
ENT Inhibitors 2-Fluoro on Phenyl Ring3c ENT1 IC50: 2.38 µM; ENT2 IC50: 0.57 µM~4-fold for ENT2[9]

Note: Data is compiled from different chemical series to illustrate the effects of fluorination at different positions relative to the piperazine core. Direct comparison should be made with caution.

Modulation of Functional Activity

Binding affinity does not always correlate with functional outcome. The fluorine's position can determine whether a compound acts as an agonist, antagonist, or partial agonist. This is typically assessed through second-messenger assays (e.g., cAMP, Ca2+) or protein-protein interaction assays (e.g., β-arrestin recruitment).[10][11]

For G-protein-coupled receptors (GPCRs), ligand binding triggers conformational changes that initiate downstream signaling.[12] A fluorine atom can influence this process by:

  • Altering Ligand Conformation: The steric and electronic properties of fluorine can favor a specific rotamer or binding pose that stabilizes either an active (agonist) or inactive (antagonist) state of the receptor.

  • Modifying Key Interactions: It can form hydrogen bonds or other non-covalent interactions within the binding pocket that are critical for signal transduction.

While specific head-to-head functional data for 3- vs. 4-fluoro piperazine analogs is scarce, it is a critical parameter to evaluate experimentally. A compound with high binding affinity but the wrong functional profile (e.g., an antagonist when an agonist is desired) is not a viable drug candidate.

Visualizing GPCR Functional Assays

The diagram below illustrates the points at which different functional assays measure GPCR activity, providing a framework for understanding how to characterize the agonistic or antagonistic properties of novel piperazine analogs.

GPCR_Signaling GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation b_Arrestin β-Arrestin GPCR->b_Arrestin AC Adenylyl Cyclase G_Protein->AC 3. Modulation cAMP cAMP AC->cAMP 4. cAMP Assay (EC50) Internalization Receptor Internalization b_Arrestin->Internalization Ligand Fluorinated Piperazine Analog Ligand->GPCR PKA Downstream Signaling cAMP->PKA

Caption: Workflow of GPCR activation and points of experimental measurement.

Impact on Pharmacokinetics and Safety

Metabolic Stability and Pharmacokinetics

Fluorine substitution is a well-known tactic to block metabolically labile positions, thereby improving drug half-life and oral bioavailability.

  • A 3-fluoro or 4-fluoro substitution can prevent C-H oxidation by Cytochrome P450 enzymes at that position. The choice depends on identifying the primary site of metabolism on the unsubstituted parent molecule.

  • Fluorine's effect on pKa can also influence absorption. A lower pKa can decrease ionization at physiological pH, potentially enhancing membrane permeability and oral absorption.[5]

One study on fluorinated piperazine-hydroxyethylamine antimalarial candidates found that a lead compound demonstrated good absorption and remained in the body for over six hours, suggesting favorable pharmacokinetic properties conferred in part by the fluorinated moiety.[13]

Safety and Off-Target Effects: The hERG Challenge

A critical safety hurdle in drug development is cardiotoxicity, often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[14][15] Many basic amines, including piperazines, are implicated in hERG inhibition. The position of fluorine can modulate this liability. By altering the pKa and electronic distribution around the basic nitrogen, fluorine can reduce the affinity for the hERG channel pore. Assessing hERG activity early is paramount.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following are detailed, self-validating protocols for assessing the key biological activities discussed.

Protocol 1: Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a target receptor.[16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-fluoro and 4-fluoro piperazine analogs and calculate their binding affinity (Ki).

Workflow Diagram:

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[18]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[18]

    • Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).[18]

  • Assay Execution:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of membrane preparation (protein amount optimized per assay).[18]

      • 50 µL of the test compound (3-fluoro or 4-fluoro analog) at various concentrations (typically a 10-point, 5-log unit range).[16]

      • 50 µL of a specific radioligand at a fixed concentration (usually near its Kd).[16][18]

    • Include controls for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate with gentle agitation for a set time to reach equilibrium (e.g., 60 minutes at 30°C).[18]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[16][18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

  • Data Acquisition and Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[18]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]

Protocol 2: hERG Channel Inhibition Assay (Thallium Flux)

This is a higher-throughput, cell-based fluorescence assay to assess the risk of hERG channel blockade.[19]

Objective: To determine the IC50 value for inhibition of hERG channel activity by the test compounds.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the hERG channel (e.g., hERG-HEK293) in a 384- or 1536-well plate.[19][20]

    • Incubate the cells under appropriate conditions to ensure optimal channel expression.[20]

  • Dye Loading and Compound Incubation:

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye enters the cell and is cleaved by intracellular esterases, trapping it inside.[19]

    • Add the test compounds (3-fluoro and 4-fluoro analogs) in serial dilutions to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known hERG blocker like Astemizole).[19]

    • Incubate the plate at room temperature to allow compound binding to the channel.[19]

  • Stimulation and Detection:

    • Use a kinetic plate reader (e.g., FDSS, FLIPR) to measure fluorescence.

    • Inject a stimulation buffer containing potassium and thallium ions into the wells. Potassium depolarizes the cell membrane, opening the hERG channels, and allowing thallium ions to enter.[19]

    • Thallium binding to the intracellular dye produces a sharp increase in fluorescence.[19]

  • Data Analysis:

    • Measure the fluorescence intensity over time. The rate of fluorescence increase or the peak fluorescence is proportional to hERG channel activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

The choice between a 3-fluoro and a 4-fluoro substitution on a piperazine-containing scaffold is not trivial. It is a strategic decision that can profoundly influence every aspect of a drug candidate's profile, from target affinity and functional pharmacology to metabolic stability and safety.

  • 3-Fluoro substitution directly modulates the pKa of the adjacent nitrogen, a powerful tool for fine-tuning basicity to enhance permeability or reduce off-target ionic interactions. This position may be ideal when a slight reduction in basicity is desired without adding steric bulk.

  • 4-Fluoro substitution acts more as an isostere for a hydrogen atom, minimally impacting the piperazine's intrinsic properties while potentially blocking a site of metabolism or introducing favorable interactions within a hydrophobic pocket.

This guide underscores the necessity of empirical testing. While computational models can provide hypotheses, the subtle interplay of electronic, steric, and conformational effects must be validated through rigorous experimental evaluation. Researchers must systematically synthesize and test both positional isomers, using the suite of assays described herein, to make data-driven decisions. The optimal choice will always be target- and series-dependent, but a thorough understanding of the foundational principles outlined here will undoubtedly guide a more rational and successful drug design process.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC.
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers.
  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
  • Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025). PubMed.
  • The role of fluorine in medicinal chemistry: Review Article. (n.d.).
  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen - Semantic Scholar. (2022).
  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate.
  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. (n.d.). PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).

Sources

High-Precision Elemental Analysis of Fluorinated Organics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Elemental Analysis (F, C, H, N) of Fluorinated APIs and Intermediates

Executive Summary: The Fluorine Bottleneck

Fluorine is now present in approximately 20-25% of all pharmaceuticals and 30-40% of agrochemicals due to its ability to enhance metabolic stability and lipophilicity. However, the very property that makes fluorine valuable—the strength of the C-F bond (~485 kJ/mol)—creates a significant bottleneck in elemental analysis.

Standard combustion protocols often fail to rupture this bond completely, leading to low recovery rates. Furthermore, the released fluorine reacts aggressively with silica-based combustion tubes to form volatile silicon tetrafluoride (


), permanently damaging the instrument and causing cross-interference in Carbon/Hydrogen quantification.

This guide provides an objective technical comparison of analytical standards, combustion additives, and methodologies required to achieve >99.5% precision in fluorinated organic analysis.

The C-F Bond Challenge: Mechanistic Insights

To accurately analyze fluorinated compounds, one must first understand the failure modes of standard combustion.

The Trap

In a standard quartz (


) combustion tube at 900–1000°C, free fluorine radicals (

) generated from the sample react with the tube wall:

This reaction has two critical consequences:
  • Loss of Analyte: Fluorine is consumed by the tube rather than reaching the detector, causing low F-recovery.

  • Instrument Damage: The quartz tube becomes etched and brittle, leading to leaks and expensive replacement.

The Solution: Pyrohydrolysis

To prevent


 formation, the equilibrium must be shifted. This is achieved by introducing a controlled stream of water vapor (pyrohydrolysis) or using specific additives. The presence of excess water forces the reaction equilibrium towards Hydrogen Fluoride (

), which can be transported to the detector:

Comparative Methodologies: CIC vs. Schöniger Flask

Two primary methodologies dominate the field. The choice depends on sample throughput and the need for regulatory validation.

FeatureCombustion Ion Chromatography (CIC) Schöniger Flask (Oxygen Flask)
Principle Automated oxidative combustion (900-1100°C) followed by gas absorption and IC detection.Manual combustion in a closed, oxygen-filled flask containing absorption solution.[1]
Throughput High (Automated, 5-10 min/sample).Low (Manual, 20-30 min/sample).
Precision High (<1% RSD), subject to matrix effects.Moderate (dependent on operator skill).
Recovery Excellent for volatile F-compounds.Excellent for stable solids; "Gold Standard" for validation.
Consumables High (Quartz/Ceramic tubes, boats, eluents).[2]Low (Filter paper, absorption solution).
Best For Routine QC, high-volume screening (PFAS, APIs).Method validation, reference standard certification.

Standardization: Certified Reference Materials (CRMs)

Accuracy in fluorine analysis is entirely dependent on the quality of the standards used for calibration and combustion validation.

Calibration Standards (Instrument Response)

These inorganic standards are used to calibrate the Ion Chromatograph (IC) or Ion Selective Electrode (ISE). They do not validate the combustion step.

  • NIST SRM 3183: Fluoride Anion Standard Solution. The primary benchmark for IC calibration.

  • TraceCERT® (Sigma/Merck): Certified inorganic fluoride standards traceable to NIST.

Combustion Validation Standards (Process Efficiency)

These are organic compounds with a known, theoretical fluorine content. They are mandatory to verify that the combustion furnace is breaking the C-F bond and that no F is being lost to the tube.

The "Gold Standard": 4-Fluorobenzoic Acid
  • Formula:

    
    
    
  • Theoretical F%: 13.56%

  • Why it is the standard: It is a stable, non-hygroscopic solid with a distinct melting point (182-184°C), making it easy to weigh accurately. It combusts cleanly but requires sufficient oxidation power, making it an excellent test of furnace efficiency.

Alternative Organic Standards
CompoundTheoretical F%Application
4-Fluorobenzoic Acid 13.56%Primary Standard. General purpose validation.
5-Fluorouracil 14.61%Pharma-specific validation; mimics heterocyclic APIs.
Trifluoroacetanilide 30.14%High-F content validation; tests absorption capacity.
Teflon (PTFE) ~76%Extreme stress test. Used to check for memory effects (carryover).

Critical Reagents: Combustion Additives

Additives are mixed with the sample to facilitate oxidation and, in some cases, to manage the volatility of the fluorine.

Vanadium Pentoxide ( )[3]
  • Role: Strong oxidative catalyst.

  • Mechanism: Melts at ~690°C, coating the sample and providing oxygen directly to the organic matrix, ensuring rapid rupture of C-F bonds.

  • Pros: Highest oxidation efficiency.

  • Cons: Toxic; can attack quartz boats if not handled carefully.

Tungsten Trioxide ( )
  • Role: Oxidative catalyst and "scrubber."

  • Mechanism: Often used in CHNS analysis to bind interfering elements, but in F-analysis, it acts as a milder oxidant.

  • Pros: Non-toxic, safer handling.

  • Cons: Less effective than

    
     for refractory (hard-to-burn) fluoropolymers.
    

Experimental Protocol: High-Precision F-Determination (CIC)

Objective: Determine %F in a fluorinated pharmaceutical intermediate.

Step 1: System Preparation
  • Tube Packing: Use a ceramic inner tube if available to minimize F-reaction. If using quartz, ensure the pyrohydrolysis water feed is active (0.5 - 1.0 mL/min).

  • Temperature: Set furnace to 1050°C . Fluorine recovery drops significantly below 1000°C.

Step 2: Calibration & Validation
  • IC Calibration: Calibrate the Ion Chromatograph using NIST SRM 3183 (0.1, 1, 5, 10, 20 ppm

    
    ). 
    
    
    
    must be >0.999.[3]
  • System Suitability: Run 4-Fluorobenzoic Acid as a sample.

    • Weigh 2-3 mg (+/- 0.001 mg) into a ceramic boat.

    • Add 10-20 mg of

      
       powder to cover the sample.
      
    • Analyze.[1][3][4][5][6][7] Acceptance Criteria: Recovery must be 13.56%

      
       0.3%.
      
Step 3: Sample Analysis
  • Weigh the unknown sample (approx. 2-5 mg) into the boat.

  • Cover with

    
     additive.
    
  • Combustion Program:

    • Argon Carrier: 200 mL/min

    • Oxygen Flow:[3] 400 mL/min[3]

    • Water Injection:[2] 0.5 mL/min (Continuous during combustion)

  • Absorption: Collect combustion gases in 10-20 mL of Hydrogen Peroxide/Water solution (to oxidize any

    
     to sulfate, preventing interference).
    
  • Injection: Auto-inject into IC (Anion exchange column, e.g., Dionex AS15 or Metrosep A Supp 5).

Visualization: Decision Matrix & Workflow

G Start Start: Fluorinated Sample Analysis SampleType Determine Sample Matrix (Solid, Liquid, Volatile) Start->SampleType MethodSelect Select Method SampleType->MethodSelect CIC Automated CIC (High Throughput) MethodSelect->CIC Routine/Complex Matrix Schoniger Schöniger Flask (Validation/Low Vol) MethodSelect->Schoniger Volatile/Small Batch Additive Select Additive CIC->Additive Absorption Absorption (H2O2 / Buffer) Schoniger->Absorption V2O5 V2O5 (Refractory/Stable Solids) Additive->V2O5 WO3 WO3 (General Organics) Additive->WO3 Combustion Combustion (1050°C) + Pyrohydrolysis (H2O) V2O5->Combustion WO3->Combustion Combustion->Absorption Detection Detection (Ion Chromatography) Absorption->Detection Validation Validate with 4-Fluorobenzoic Acid Detection->Validation

Caption: Workflow for selecting the optimal methodology and additives for fluorinated elemental analysis.

References

  • NIST Standard Reference Materials. SRM 3183 - Fluoride Anion Standard Solution. National Institute of Standards and Technology. [Link]

  • US EPA. Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[3][7] January 2024.[5] [Link]

  • ASTM International. ASTM D7359 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection.[Link]

Sources

A Researcher's Guide to the Crystal Structure Determination of Piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and the broader scientific community, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is essential. The crystal structure of a substance is a critical attribute that significantly influences its physicochemical properties, such as solubility, stability, and bioavailability. Piperazine and its derivatives are important scaffolds in medicinal chemistry, with their hydrochloride salts being frequently employed. This guide offers a comparative analysis of the techniques used to determine the crystal structure of these vital pharmaceutical compounds.

The Pivotal Role of Crystal Structure in Pharmaceutical Salts

The specific arrangement of molecules within a crystal lattice dictates the material's properties. For a pharmaceutical salt like piperazine hydrochloride, different crystalline forms, known as polymorphs, can exhibit varied melting points, dissolution rates, and hygroscopicity. These differences can have profound implications for a drug's efficacy and shelf-life. Therefore, the unambiguous determination of the crystal structure is a cornerstone of pharmaceutical characterization.

Key Techniques for Elucidating Crystal Structure

Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are the two principal methods for determining crystal structures. Both techniques rely on the diffraction of X-rays by the crystalline material, but they are suited for different sample types and provide varying levels of structural detail.[1]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Method

SCXRD provides a complete and precise three-dimensional model of a crystal structure, including bond lengths and angles.[1] This "gold standard" technique requires a well-ordered single crystal, typically between 0.1 and 0.3 mm in size.[2]

  • Crystal Growth (The Foundational Step): Growing a high-quality single crystal is often the most challenging part of the process. For piperazine hydrochloride salts, slow evaporation is a commonly used and effective crystallization technique.[3]

    • Protocol:

      • Dissolve the piperazine hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or water), warming slightly to ensure complete dissolution.

      • Filter the solution to remove any insoluble impurities.

      • Allow the solvent to evaporate slowly in an undisturbed environment at a constant temperature. This can be achieved by covering the vessel with a perforated film.

    • Expert Insight: The choice of solvent is crucial. A solvent that provides moderate solubility is ideal. For polar compounds like piperazine salts, protic solvents are a good starting point.

  • Data Collection:

    • A suitable crystal is carefully mounted on a goniometer and placed in the X-ray beam of a diffractometer.[1]

    • The diffractometer rotates the crystal, and a detector records the diffraction pattern as a series of spots with varying intensities.[1]

  • Structure Solution and Refinement:

    • The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the space group of the crystal.[1]

    • Computational methods are then used to solve the phase problem and generate an initial electron density map.

    • This map allows for the construction of an initial molecular model, which is then refined against the experimental data to yield the final, accurate crystal structure.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Unit_Cell Unit Cell & Space Group Data_Collection->Unit_Cell Structure_Solution Structure Solution Unit_Cell->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: A schematic of the single-crystal X-ray diffraction workflow.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

PXRD is used to analyze polycrystalline powders, which consist of many randomly oriented small crystals. The resulting diffraction pattern is a series of concentric rings, typically displayed as a 2D plot of intensity versus the diffraction angle (2θ).[4]

  • When suitable single crystals cannot be obtained.[5]

  • For routine identification and quality control of bulk crystalline materials.[6]

  • To identify and differentiate between polymorphic forms.[4]

  • To assess the phase purity of a crystalline sample.[6]

  • Sample Preparation:

    • The crystalline powder is gently ground to a uniform, fine particle size to minimize preferred orientation.

    • The powder is then packed into a sample holder to create a flat surface.

  • Data Collection:

    • The sample is placed in a powder diffractometer.

    • The instrument scans a range of 2θ angles, and a detector records the intensity of the diffracted X-rays.

  • Data Analysis:

    • The resulting diffractogram serves as a unique "fingerprint" for the crystalline phase.

    • Peak positions and relative intensities are compared to databases for identification.

    • For determining a crystal structure from powder data, more advanced techniques like Rietveld refinement are necessary.[7]

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Sample Grinding Packing Sample Packing Grinding->Packing Data_Collection X-ray Diffraction Scan Packing->Data_Collection Diffractogram Generate Diffractogram Data_Collection->Diffractogram Phase_ID Phase Identification Diffractogram->Phase_ID Rietveld Rietveld Refinement (for structure) Diffractogram->Rietveld

Caption: A schematic of the powder X-ray diffraction workflow.

SCXRD vs. PXRD: A Comparative Overview

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal.[2]A fine, polycrystalline powder.[4]
Information Yielded Complete 3D atomic arrangement, bond lengths, and bond angles.[1]Crystalline phase identification, unit cell parameters, and phase purity.[6]
Primary Use Unambiguous structure determination of new compounds.[8]Routine analysis, quality control, and polymorph screening.[9]
Complexity & Cost Higher complexity and cost, with crystal growth being a potential bottleneck.Lower complexity and cost, suitable for high-throughput screening.

Case Study: Crystal Structures of Piperazine Hydrochloride Salts

To illustrate the data obtained from these techniques, consider the crystal structures of two common piperazine hydrochloride salts. In many cases, the piperazine ring adopts a chair conformation.[10][11]

CompoundFormulaCrystal SystemSpace GroupReference
Piperazine Dihydrochloride MonohydrateC₄H₁₄Cl₂N₂OMonoclinicC2/c[12]
1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochlorideC₁₄H₂₃ClN₂O₃MonoclinicP2₁/c[10][13]

Authoritative Grounding: The crystallographic data for these and other piperazine salts are often deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC) and can be found in peer-reviewed scientific literature.[10][12]

Ensuring Trustworthiness Through Self-Validating Protocols

The described experimental protocols have built-in validation checks. In SCXRD, the quality of the final structure is assessed using metrics like the R-factor, which measures the agreement between the calculated and observed diffraction data. For PXRD, the consistency between the observed diffraction pattern and a pattern calculated from a known crystal structure confirms the phase identity.

Conclusion

The determination of the crystal structure of piperazine hydrochloride salts is a critical aspect of their pharmaceutical development. While SCXRD provides the most detailed and unambiguous structural information, PXRD is an invaluable tool for the rapid analysis and quality control of bulk materials. A comprehensive understanding of both techniques is essential for scientists in the field of solid-state pharmaceutical science.

References

  • Stepanovs, D., et al. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. X-ray Structure Analysis Online, 28(1), 5-6.
  • ResearchGate. (n.d.). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. Retrieved February 20, 2026, from [Link]

  • Lab Manager. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD).
  • Particle Characterisation Laboratories. (n.d.). X-Ray Powder Diffraction. Retrieved February 20, 2026, from [Link]

  • Cormica. (2024). X-ray Diffraction – A Simple Approach.
  • Malvern Panalytical. (2025). XRD Solution for Pharmaceutical Powder Analysis.
  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. PubMed Central.
  • Google Patents. (2003). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.
  • ChemicalBook. (2025). Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride.
  • PubChem. (n.d.). Piperazinium dichloride monohydrate. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. PubMed Central.
  • International Union of Crystallography. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. PubMed Central.
  • Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Amanote Research. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine Monohydrochloride.
  • LookChem. (n.d.). Cas 142-64-3, PIPERAZINE DIHYDROCHLORIDE. Retrieved February 20, 2026, from [Link]

  • Vishal Laboratories. (n.d.). Piperazine Di Hydrochloride. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Piperazine monohydrochloride. Retrieved February 20, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.
  • Carleton College, Science Education Resource Center. (2018). Single-crystal X-ray Diffraction.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。